molecular formula C20H20FN5O2 B12376063 Rock-IN-9

Rock-IN-9

Cat. No.: B12376063
M. Wt: 381.4 g/mol
InChI Key: YCJDCYVAPRKXDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Rock-IN-9 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that this compound demonstrates favorable pharmacokinetic properties in mice, achieving high in vivo exposure and oral bioavailability at low doses .

Chemical Reactions Analysis

Rock-IN-9 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Rock-IN-9 has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Rock-IN-9 is unique among ROCK inhibitors due to its specific pharmacokinetic properties and cytotoxicity profile. Similar compounds include:

    Y-27632: Another ROCK inhibitor with similar effects on cell proliferation and cytoskeleton modulation.

    Fasudil: A well-known ROCK inhibitor used clinically for its vasodilatory effects.

    Netarsudil: A ROCK inhibitor used in the treatment of glaucoma.

These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and specific applications .

This compound stands out due to its high in vivo exposure and oral bioavailability at lower doses, making it a promising candidate for further research and development .

Properties

Molecular Formula

C20H20FN5O2

Molecular Weight

381.4 g/mol

IUPAC Name

5-(5-amino-1H-pyrazol-4-yl)-6-fluoro-N-[(3-methoxyphenyl)methyl]-2,3-dihydroindole-1-carboxamide

InChI

InChI=1S/C20H20FN5O2/c1-28-14-4-2-3-12(7-14)10-23-20(27)26-6-5-13-8-15(17(21)9-18(13)26)16-11-24-25-19(16)22/h2-4,7-9,11H,5-6,10H2,1H3,(H,23,27)(H3,22,24,25)

InChI Key

YCJDCYVAPRKXDT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)N2CCC3=CC(=C(C=C32)F)C4=C(NN=C4)N

Origin of Product

United States

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